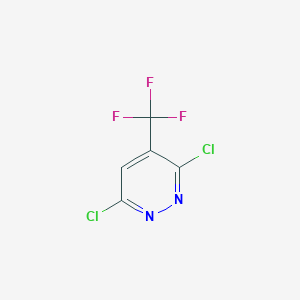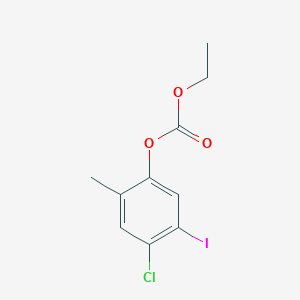
1-(5-氯-2-甲氧基苯基)吡咯烷-3-胺
描述
1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H15ClN2O . It is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a phenyl ring, which is substituted with a chlorine atom and a methoxy group .科学研究应用
吡咯烷-3-胺和吡咯衍生物
吡咯烷-3-胺构成了许多具有生物学意义分子的核心结构,包括血红素和叶绿素。吡咯是一种类似的结构,具有芳香性,并且由于氮电子的离域而以其稳定性而闻名。吡咯烷酮与吡咯烷-3-胺密切相关,是非芳香族环状酰胺,由于其相对较低的毒性和高稳定性,被广泛用作中间体、溶剂和润湿剂。吡咯烷酮及其衍生物在合成广泛的化合物中至关重要,包括羟基吡咯、吡咯啉和聚吡咯,其应用范围从导电性到溶剂用途 (安德森和刘,2000)。
吡咯烷-3-胺在农用化学和药物化合物合成中的应用
吡咯烷-3-胺衍生物的结构灵活性使其在合成农用化学和药物化合物中很有价值。例如,5-甲氧化的 3-吡咯啉-2-酮(吡咯烷-3-胺的衍生物)因其在制备这些行业化合物的用途而被合成。这些衍生物因其在形成对农用化学品和药品开发至关重要的加合物的适应性而著称 (盖尔菲等人,2003)。
氮杂环化合物的合成
吡咯烷-3-胺是合成各种氮杂环化合物的基础结构。这些化合物是构建各种化学结构的组成部分,证明了吡咯烷-3-胺在合成化学中的多功能性和重要性,尤其是在药品和生物活性分子的领域 (法鲁克等人,2021)。
导电聚合物和电气应用
可以从吡咯烷-3-胺结构衍生的聚吡咯以形成具有高稳定性、柔韧性和导电性的薄膜而闻名。这些材料在电子学和材料科学领域具有重要意义,突出了吡咯烷-3-胺衍生物在开发先进材料中的重要性 (阿米舍娃等人,2011)。
作用机制
Target of Action
Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that has been used to explore the pharmacophore space due to sp3-hybridization .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the reaction conditions can influence the synthesis and functionalization of pyrrolidine rings .
生化分析
Biochemical Properties
1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves binding to specific receptors or enzymes, potentially modulating their activity. For instance, the pyrrolidine ring structure is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds . Additionally, the chloro and methoxy substituents may enhance the compound’s binding affinity to certain proteins, leading to altered biochemical pathways.
Cellular Effects
The effects of 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine on cellular processes are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis . Furthermore, 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of target genes . These changes in gene expression can have downstream effects on cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine involves several key steps. Initially, the compound binds to specific biomolecules, such as receptors or enzymes, through interactions facilitated by its pyrrolidine ring and substituted phenyl group . This binding can result in the inhibition or activation of the target biomolecule, leading to changes in its activity. For example, binding to an enzyme may inhibit its catalytic activity, thereby affecting the biochemical pathway it regulates . Additionally, 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine may influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability, proliferation, and metabolic activity reported . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced cellular function or protection against certain stressors . At higher doses, toxic or adverse effects may be observed, including cell death, tissue damage, or systemic toxicity . Threshold effects have been reported, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm . These findings underscore the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolic process can lead to the formation of active or inactive metabolites, which may have different biological activities compared to the parent compound . Additionally, the compound’s metabolism can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic cation transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall activity and function within the cell.
Subcellular Localization
The subcellular localization of 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism . The specific localization of the compound can have significant implications for its biological activity and overall cellular effects.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-15-11-3-2-8(12)6-10(11)14-5-4-9(13)7-14/h2-3,6,9H,4-5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFKNHKMXXEBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


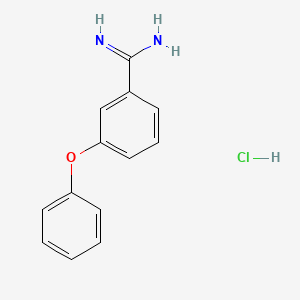
![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)

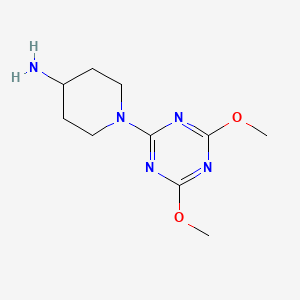

![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)
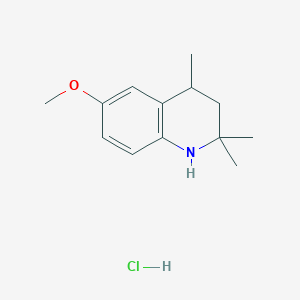
![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)
